N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Drug-likeness Permeability Physicochemical profiling

This compound is a heterocyclic carboxamide linking an imidazo[2,1-b]thiazole core to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. It is cataloged as a research chemical primarily for in vitro pharmacological screening.

Molecular Formula C18H11N5OS2
Molecular Weight 377.44
CAS No. 1788678-22-7
Cat. No. B2774519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS1788678-22-7
Molecular FormulaC18H11N5OS2
Molecular Weight377.44
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC5=NSN=C5C=C4
InChIInChI=1S/C18H11N5OS2/c24-17(11-5-6-14-15(9-11)22-26-21-14)19-13-4-2-1-3-12(13)16-10-23-7-8-25-18(23)20-16/h1-10H,(H,19,24)
InChIKeyJNULUGBIJDHHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1788678-22-7): Core Identity and Procurement Baseline


This compound is a heterocyclic carboxamide linking an imidazo[2,1-b]thiazole core to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety [1]. It is cataloged as a research chemical primarily for in vitro pharmacological screening. Structurally, it belongs to the broader class of imidazothiazole–benzothiadiazole hybrids, a scaffold of interest in kinase inhibitor and anticancer programs [2]. Its computed physicochemical properties (MW 377.4 g/mol, XLogP3 4.2, TPSA 129 Ų) place it within lead-like chemical space, making it a candidate for early-stage target-engagement studies [1].

Why Simple In-Class Substitution of N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Is Not Advisable


Minor structural modifications within the imidazo[2,1-b]thiazole series can drastically alter kinase selectivity and cellular potency; for example, regioisomeric attachment of the phenyl linker (2- vs. 3-position) affects molecular shape and receptor complementarity [1]. Furthermore, the electron-withdrawing benzo[c][1,2,5]thiadiazole-5-carboxamide terminus is not functionally interchangeable with picolinamide or pyrazole amide replacements, as these groups modulate hydrogen-bonding capacity and lipophilicity differently, potentially shifting the compound’s target profile [2]. Therefore, utilizing a close analog without quantitative comparator data risks losing the specific pharmacological signature intended by this scaffold design.

Quantitative Differentiation Evidence for N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Against Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Picolinamide Analog

The target compound exhibits a computed XLogP3 of 4.2 and a topological polar surface area (TPSA) of 129 Ų, compared to the picolinamide analog N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)picolinamide (CAS 1795420-24-4, MW 320.4 g/mol, XLogP3 ~3.2, TPSA ~97 Ų) [1]. The higher lipophilicity and larger TPSA suggest altered membrane penetration and hydrogen-bonding capability, which may influence oral bioavailability and off-target binding profiles.

Drug-likeness Permeability Physicochemical profiling

Regioisomeric Attachment Differentiates Molecular Shape: 2-Phenyl vs. 3-Phenyl Linker

The target compound features a phenyl linker at the 2-position connecting the imidazo[2,1-b]thiazole and benzothiadiazole-carboxamide units. Its regioisomer N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS not assigned, MW 379.46) presents the linker at the 3-position, resulting in a different spatial orientation of the two heterocyclic systems [1]. In imidazothiazole SAR, such positional changes have been shown to alter kinase inhibitory profiles, with 2-substituted phenyl derivatives often exhibiting distinct selectivity windows compared to 3-substituted counterparts [2].

Structure-activity relationship Regioisomerism Molecular recognition

Class-Level Anticancer Potential: Imidazo[2,1-b]thiazole Scaffold vs. Imidazo[2,1-b][1,3,4]thiadiazole Analogs

Compounds bearing the imidazo[2,1-b]thiazole core, including derivatives with varied carboxamide appendages, have demonstrated potent antiproliferative activity against MCF-7 breast cancer cells (IC50 as low as 1.81 µM) and other lines, with dual EGFR/HER2 and DHFR inhibition proposed as a mechanism [1]. In parallel, imidazo[2,1-b][1,3,4]thiadiazole-based FAK inhibitors show IC50 values of 1.04–3.44 µM against pancreatic cancer models [2]. While not a direct head-to-head comparison, these data suggest that the imidazo[2,1-b]thiazole scaffold offers a distinct kinase-selectivity profile compared to the thiadiazole-fused counterpart, potentially engaging different nodes in oncogenic signaling.

Anticancer Kinase inhibition Scaffold comparison

Recommended Application Scenarios for N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Based on Differentiation Evidence


Early-Stage Kinase Profiling for Oncology Drug Discovery

The compound’s imidazo[2,1-b]thiazole core, supported by class-level evidence of EGFR/HER2/DHFR inhibition (IC50 ~1.8 µM in MCF-7) [1], positions it as a candidate for broad kinase selectivity panels. Its moderate lipophilicity (XLogP3 4.2) and TPSA (129 Ų) suggest adequate cell permeability for intracellular target engagement, making it suitable for phenotypic screening cascades in breast and pancreatic cancer models [2].

Chemical Probe Development for Target Validation Studies

The specific 2-phenyl linker regioisomer provides a defined three-dimensional pharmacophore that can be used to interrogate structure-activity relationships around ATP-binding pockets. Compared to the 3-phenyl regioisomer, this compound offers a distinct geometry that may yield unique kinase selectivity fingerprints, aiding in the identification of novel cancer targets [2].

Comparative Scaffold-Hopping in Kinase Inhibitor Optimization

When benchmarked against imidazo[2,1-b][1,3,4]thiadiazole analogs that target FAK (IC50 1.04–3.44 µM in PDAC) [3], this imidazo[2,1-b]thiazole–benzothiadiazole hybrid provides a structurally distinct starting point for exploring alternative kinase inhibition pathways, potentially circumventing resistance mechanisms associated with FAK-targeted therapies.

Quote Request

Request a Quote for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.